molecular formula C21H15ClN2O3 B2710668 N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338751-37-4

N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2710668
CAS No.: 338751-37-4
M. Wt: 378.81
InChI Key: NTLMVCIARBPXIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield. The analysis could also discuss the efficiency and environmental impact of the synthesis process .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on pyrazolo[3,4-b]pyridines, closely related to the compound , demonstrated their synthesis and structural characterization, revealing insights into the tautomeric structures preferred in solution and crystal structures. This research contributes to understanding the chemical behavior and potential applications of similar compounds in synthetic chemistry and material science (Quiroga et al., 1999).
  • Research on new polyamides based on pyridine derivatives showcased the synthesis and characterization of polymers containing the pyridyl moiety, demonstrating their solubility and thermal properties. This highlights the potential of incorporating the pyridine carboxamide structure into polymers for advanced material applications (Faghihi & Mozaffari, 2008).

Biological and Medicinal Applications

  • Chromeno[2,3-b]pyridines, including derivatives similar to the compound of interest, have been explored for their potential in biological and medicinal fields. For instance, a study on 2,4-diamino chromeno[2,3-b]pyridine derivatives investigated their synthesis and assessed their ADME properties, which is crucial for drug development, indicating potential pharmaceutical applications (Ryzhkova et al., 2023).
  • Another research avenue includes the antimicrobial evaluation of chromeno[4,3-b]pyrazolo[4,3-e]pyridines derivatives, illustrating the ongoing investigation into new compounds with potential antimicrobial properties for treating infectious diseases (El-Essawy & El-Etrawy, 2014).

Advanced Material Science

  • The development of aromatic polyamides incorporating pyridine and related structures has shown significant advancements in materials science, offering new polymers with high thermal stability and excellent solubility. These materials have potential uses in various high-performance applications (Hsiao et al., 1999).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological molecules, its metabolic pathway, and any physiological effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions. It could include possible modifications to improve the compound’s properties, alternative synthesis methods, or new applications for the compound .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-11-3-8-18-16(9-11)19(25)17-10-15(12(2)23-21(17)27-18)20(26)24-14-6-4-13(22)5-7-14/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLMVCIARBPXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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